molecular formula C12H8F4O B11867821 1-(Difluoromethoxy)-4-(difluoromethyl)naphthalene

1-(Difluoromethoxy)-4-(difluoromethyl)naphthalene

Cat. No.: B11867821
M. Wt: 244.18 g/mol
InChI Key: FRXFCSCWZWTXKD-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-4-(difluoromethyl)naphthalene is an organic compound characterized by the presence of difluoromethoxy and difluoromethyl groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-4-(difluoromethyl)naphthalene typically involves the introduction of difluoromethoxy and difluoromethyl groups onto a naphthalene scaffold. One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents under controlled conditions. The reaction often requires the presence of a catalyst and specific reaction conditions to ensure the selective introduction of the difluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The process is optimized to ensure cost-effectiveness and scalability, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-4-(difluoromethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes with modified functional groups .

Scientific Research Applications

1-(Difluoromethoxy)-4-(difluoromethyl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-4-(difluoromethyl)naphthalene involves its interaction with specific molecular targets. The difluoromethoxy and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets, affecting biological pathways and chemical reactions. Detailed studies on its mechanism of action are ongoing to fully understand its effects .

Comparison with Similar Compounds

  • 1-(Difluoromethoxy)-2-(difluoromethyl)naphthalene
  • 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene

Comparison: 1-(Difluoromethoxy)-4-(difluoromethyl)naphthalene is unique due to the specific positioning of the difluoromethoxy and difluoromethyl groups on the naphthalene ring. This positioning can significantly influence its chemical properties and reactivity compared to similar compounds. The unique arrangement of functional groups can lead to different biological activities and applications .

Properties

Molecular Formula

C12H8F4O

Molecular Weight

244.18 g/mol

IUPAC Name

1-(difluoromethoxy)-4-(difluoromethyl)naphthalene

InChI

InChI=1S/C12H8F4O/c13-11(14)9-5-6-10(17-12(15)16)8-4-2-1-3-7(8)9/h1-6,11-12H

InChI Key

FRXFCSCWZWTXKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OC(F)F)C(F)F

Origin of Product

United States

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